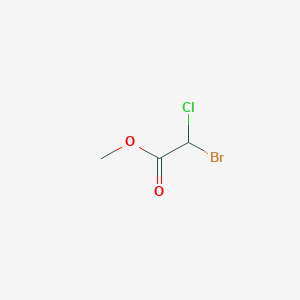

Methyl 2-bromo-2-chloroacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrClO2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBYPHGWXYLWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334139 | |

| Record name | Methyl bromochloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20428-74-4 | |

| Record name | Methyl bromochloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20428-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations

Established Synthetic Routes

Traditional methods for synthesizing Methyl 2-bromo-2-chloroacetate have been refined over time to optimize yield and purity. These established routes primarily involve esterification and transesterification reactions.

Esterification Processes from Halogenated Carboxylic Acids

The most direct and common method for preparing this compound is through the esterification of 2-bromo-2-chloroacetic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often performed under reflux conditions to drive the equilibrium towards the product.

The general reaction is as follows:

BrClCHCOOH + CH₃OH ⇌ BrClCHCOOCH₃ + H₂O

To enhance the reaction's efficiency, an excess of methanol is often used to shift the equilibrium to the right, favoring the formation of the methyl ester. Additionally, the removal of water as it is formed, for instance through azeotropic distillation or the use of dehydrating agents like molecular sieves, can significantly improve the yield. The reaction temperature is a critical parameter, typically maintained between 60-80°C to ensure a reasonable reaction rate while minimizing the formation of byproducts.

A variation of this process involves the reaction of chloroacetic acid with an alkali metal or ammonium (B1175870) bromide and an alcohol in the presence of sulfuric acid. google.com This method allows for the in-situ generation of the bromo-chloro intermediate, which then undergoes esterification.

Transesterification Approaches

Transesterification is another viable route for the synthesis of this compound. This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.com

In an acid-catalyzed transesterification, a proton source facilitates the nucleophilic attack of methanol on the carbonyl carbon of a different bromo-chloro-substituted ester. masterorganicchemistry.com To drive the reaction forward, it is advantageous to use methanol as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification, on the other hand, typically employs an alkoxide, such as sodium methoxide. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester and leading to the displacement of the original alkoxy group. masterorganicchemistry.com

A specific example from patent literature describes the synthesis of methyl α-bromo-2-chlorophenylacetate through the transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate (B1210297), catalyzed by a Lewis acid like titanium tetrachloride, magnesium perchlorate, or zinc chloride. google.com This method is reported to have a short reaction time and high product purity, making it suitable for industrial-scale production. google.com

Advanced Synthetic Strategies

In addition to the classical methods, more advanced synthetic strategies have been developed to improve efficiency, selectivity, and sustainability in the production of this compound and related α-halogenated esters.

Meerwein Reaction in Alpha-Halogenated Ester Synthesis

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This rearrangement is typically acid-catalyzed and proceeds through the formation of a more stable carbocation intermediate. youtube.com While direct application to the synthesis of this compound is not prominently documented, the principles of carbocation rearrangements are relevant in the broader context of synthesizing complex molecules from α-halogenated ester precursors. For instance, α-carbonyl cations, which are highly reactive intermediates, can be generated and undergo Wagner-Meerwein rearrangements.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technique in modern organic chemistry, offering advantages such as enhanced safety, better heat and mass transfer, and improved scalability. researchgate.net In the context of this compound synthesis, continuous flow processes are utilized in industrial settings to ensure consistent product quality and yield.

Flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For example, the on-demand generation of reactive species in a flow reactor can minimize decomposition and side reactions. researchgate.net Research on the synthesis of related compounds, such as N-Boc-3,4-dehydro-L-proline methyl ester, has demonstrated the potential of flow reactors to produce pure products in high yields without the need for extensive purification. researchgate.net

Chemo- and Regioselective Preparations

Achieving high chemo- and regioselectivity is a key challenge in the synthesis of multifunctional compounds like this compound. The development of selective reactions allows for the precise modification of a molecule at a specific site, avoiding the need for protecting groups and reducing the number of synthetic steps.

For instance, the synthesis of 5H-thiazolo[3,2-a]pyrimidines has been achieved with high chemoselectivity through a tandem cyclization reaction. doi.org While not directly a synthesis of this compound, this demonstrates the power of developing selective reactions for complex heterocyclic systems, a field where α-halo esters are often used as building blocks. The study of reaction conditions, such as the choice of catalyst and solvent, is crucial for controlling the chemo- and regioselectivity of a process. mdpi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄BrClO₂ | nih.gov |

| Molecular Weight | 187.42 g/mol | nih.gov |

| CAS Number | 20428-74-4 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Kovats Retention Index | 892 (Standard non-polar) | nih.gov |

Table 2: Comparison of Synthetic Routes for Methyl Esters

| Synthetic Route | Catalyst | Key Features | Reference |

| Esterification | Strong Acid (e.g., H₂SO₄) | Direct, equilibrium-driven, often requires excess alcohol and water removal. | |

| Transesterification | Acid or Base (e.g., Lewis acids, NaOCH₃) | Reversible, can be driven by using the desired alcohol as a solvent. | masterorganicchemistry.comgoogle.com |

| Continuous Flow | N/A (Process Technology) | Improved safety, scalability, and consistency. | researchgate.net |

Optimization of Reaction Conditions for Enhanced Purity and Yield

The efficient synthesis of this compound is critically dependent on the careful optimization of reaction conditions. Achieving high purity and yield necessitates a detailed understanding of the interplay between catalytic systems, solvent effects, and other reaction parameters such as temperature and reactant concentrations.

The choice of catalyst is pivotal in directing the synthetic pathway towards the desired product, minimizing side reactions, and enhancing reaction rates. For haloesters like this compound, various catalytic systems have been explored, primarily focusing on Lewis acids and transition metals.

Research into the synthesis of structurally related compounds, such as methyl alpha-bromo-2-chlorophenylacetate, has demonstrated the efficacy of Lewis acid catalysis. google.com In a method involving the transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate, Lewis acids like magnesium perchlorate, titanium tetrachloride, or zinc chloride serve as effective catalysts. google.com This approach is noted for its short reaction times (4-8 hours), high yield (>90%), and exceptional purity (>99% by HPLC), making it suitable for industrial-scale production. google.com Titanium tetrachloride is often the preferred catalyst in these systems. google.com

The following table summarizes the performance of different Lewis acid catalysts in the synthesis of methyl alpha-bromo-2-chlorophenylacetate, a process analogous to potential synthetic routes for this compound. google.com

| Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) (HPLC) |

| Magnesium perchlorate | 4–8 | >90 | >99 |

| Titanium tetrachloride | 4–8 | >90 | >99 |

| Zinc chloride | 4–8 | >90 | >99 |

Other metallic catalysts, such as zinc, are also relevant in reactions involving haloacetates, particularly in Reformatsky-type reactions. google.comacs.org Furthermore, palladium-based catalysts have been successfully used for the alkylation of C-H bonds with α-haloacetates, showcasing the versatility of transition metal catalysis in forming new carbon-carbon bonds with these reagents. nih.gov The selection of the catalytic system is therefore a crucial step in designing a synthesis that is not only high-yielding but also aligns with principles of green chemistry by offering low toxicity and efficient operation. google.com

The reaction medium and physical parameters play a significant role in the outcome of the synthesis of halogenated compounds. numberanalytics.com The choice of solvent can influence reactant solubility, stabilize transition states, and in some cases, fundamentally alter the reaction mechanism. numberanalytics.comresearchgate.net In halogenation reactions, solvent polarity is a key factor. researchgate.net Polar solvents tend to favor ionic reaction mechanisms by stabilizing charged intermediates, whereas non-polar or apolar solvents may promote radical pathways. researchgate.net For instance, theoretical studies on related reactions have shown that polar solvents like DMSO and water can lower the activation energy barriers for certain pathways compared to the gas phase or nonpolar solvents like carbon tetrachloride (CCl4). orientjchem.org

Temperature is another critical parameter that must be carefully controlled. numberanalytics.com While higher temperatures generally increase the reaction rate, they can also lead to a decrease in selectivity and the formation of undesirable byproducts. numberanalytics.com For the esterification of 2-bromo-2-chloroacetic acid, a potential synthetic route, maintaining a controlled temperature range is essential to balance the reaction speed with the minimization of side reactions.

The interplay between solvent and temperature is crucial for optimizing yield and purity. For example, in the halogenation of toluene, a model reaction, the choice of solvent has a marked impact on the yield and selectivity. numberanalytics.com

| Solvent | Yield (%) | Selectivity (%) |

| Dichloromethane (B109758) (CH2Cl2) | 90 | 95 |

| Carbon Tetrachloride (CCl4) | 80 | 90 |

| Acetonitrile (CH3CN) | 70 | 85 |

This data illustrates that a solvent like dichloromethane can provide higher yields and selectivity compared to others in a typical halogenation process. numberanalytics.com Furthermore, specific solvent effects, such as the formation of halogen bonds between solutes and halogenated solvents, can also play a role, particularly in systems containing bromine or iodine. rsc.org The optimization of these parameters—solvent polarity, temperature, and reactant stoichiometry—is a cornerstone of developing a robust and efficient synthesis for this compound. numberanalytics.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the α-carbon of methyl 2-bromo-2-chloroacetate are a prominent feature of its chemistry. The presence of two leaving groups, bromide and chloride, offers potential for sequential or selective displacement by a range of nucleophiles.

The electrophilic α-carbon in this compound is susceptible to attack by various nucleophiles. The reactivity of these nucleophiles plays a significant role in the outcome of the reaction. Generally, softer nucleophiles tend to favor substitution at the α-carbon.

Oxygen-Centered Nucleophiles: Reactions with oxygen-centered nucleophiles, such as alkoxides and phenoxides, can lead to the formation of α-alkoxy or α-aryloxy esters. For instance, the reaction with sodium methoxide would be expected to yield methyl 2-chloro-2-methoxyacetate or methyl 2-bromo-2-methoxyacetate, depending on the relative leaving group ability of bromide and chloride.

Nitrogen-Centered Nucleophiles: Amines and other nitrogen-containing nucleophiles react with this compound to form α-amino acid derivatives. These reactions are fundamental in the synthesis of novel amino acids and peptidomimetics. The reaction of primary or secondary amines typically proceeds via an SN2 mechanism, leading to the displacement of one of the halogens.

Sulfur-Centered Nucleophiles: Thiolates and other sulfur nucleophiles are particularly effective in displacing the halogens from the α-carbon. The high nucleophilicity of sulfur compounds drives these reactions efficiently. For example, reaction with a thiol (R-SH) in the presence of a base would generate a thiolate anion (R-S⁻), which can then attack the α-carbon to form an α-thio-substituted ester.

A general representation of these substitution reactions is provided in the table below.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen-Centered | RO⁻ (Alkoxide) | α-Alkoxy Ester |

| Nitrogen-Centered | RNH₂ (Primary Amine) | α-Amino Ester |

| Sulfur-Centered | RS⁻ (Thiolate) | α-Thio Ester |

Note: The table provides a generalized representation of the expected product types.

A key aspect of the nucleophilic substitution reactions of this compound is the question of which halogen is preferentially displaced. Generally, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater polarizability. Consequently, nucleophilic attack often results in the selective displacement of the bromine atom. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence this regioselectivity.

The substitution reactions at the chiral α-carbon of this compound are expected to proceed predominantly through an SN2 mechanism. This is characteristic of reactions at α-halocarbonyl compounds, where the formation of a carbocation intermediate for an SN1 pathway is destabilized by the adjacent electron-withdrawing carbonyl group. An SN2 reaction mechanism implies an inversion of configuration at the stereocenter if a chiral starting material is used. However, as this compound is typically supplied as a racemate, the product of a substitution reaction will also be a racemic mixture.

Ester Group Transformations

The ester functional group in this compound can undergo transformations typical of carboxylic acid derivatives, such as hydrolysis and reduction.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to 2-bromo-2-chloroacetic acid and methanol (B129727). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, this compound undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The elimination of the methoxide ion results in the formation of 2-bromo-2-chloroacetic acid, which is then deprotonated by the base to form the corresponding carboxylate salt. Acidic workup is required to obtain the free carboxylic acid.

| Condition | Reagents | Products |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Bromo-2-chloroacetic acid + Methanol |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 2-Bromo-2-chloroacetic acid + Methanol |

The ester group of this compound can be reduced to a primary alcohol. Powerful reducing agents are typically required for this transformation. For example, lithium aluminum hydride (LiAlH₄) can reduce the ester to 2-bromo-2-chloroethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate. Due to the high reactivity of LiAlH₄, this reduction must be carried out under anhydrous conditions. Weaker reducing agents, such as sodium borohydride, are generally not effective in reducing esters.

Alpha-Carbon Reactivity

The presence of two halogen atoms on the α-carbon significantly influences its reactivity. While this position is highly electrophilic and prone to nucleophilic attack, the possibility of deprotonation to form an enolate or a related carbanionic species is generally low due to the electron-withdrawing nature of the halogens, which acidifies the α-proton. However, under very strong, non-nucleophilic basic conditions, deprotonation could potentially occur, leading to the formation of a transient, highly reactive intermediate. Such an intermediate could then participate in reactions with electrophiles. The high propensity for nucleophilic substitution at the α-carbon, however, remains the dominant reaction pathway.

Alkylation Processes and Functionalization

As a potent alkylating agent, this compound is employed to introduce the chloro(methoxycarbonyl)methyl group onto various nucleophilic substrates. The α-carbon is electrophilic, and the bromine atom, being a better leaving group than chlorine, is typically displaced in nucleophilic substitution reactions. This differential reactivity allows for selective functionalization.

Alkylation reactions can be performed with a variety of nucleophiles, including phenols, amines, and thiols. These reactions are often carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. Common bases include potassium carbonate and sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone being frequently used to facilitate the S_N2 reaction pathway. researchgate.net In some cases, the addition of a catalyst like potassium iodide can enhance the reaction rate by an in situ exchange of the bromide for the more nucleofugal iodide.

The functionalized products of these alkylation reactions are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the alkylation of a phenol can be the first step in the synthesis of certain herbicides.

Table 1: Examples of Alkylation Reactions with Haloacetates

| Nucleophile | Haloacetate | Base/Solvent | Product Type |

|---|---|---|---|

| Primary/Secondary Amine | Ethyl chloroacetate (B1199739) | DIPEA/THF | N-alkylated amine |

| Phenol | Ethyl bromoacetate | K₂CO₃/Acetone | O-alkylated phenol |

Cyclization Reactions and Heterocycle Formation

This compound is a valuable building block for the synthesis of various heterocyclic compounds. Its bifunctional nature allows it to react with dinucleophiles to form cyclic structures. These reactions often proceed via an initial alkylation at the α-carbon, followed by an intramolecular cyclization.

One notable application is in the Fiesselmann thiophene (B33073) synthesis, where α-halocarbonyl compounds react with methyl thioglycolate to form 3-hydroxythiophenes. researchgate.net Although not explicitly demonstrated for this compound, its analogue, methyl 3-aryl-2-bromo-2-chloropropanoate, has been used in this manner. researchgate.net Similarly, reactions with thiourea or substituted thioureas can lead to the formation of thiazole derivatives. researchgate.net

The synthesis of other heterocycles, such as pyridazines and triazines, has been achieved using related α-halo esters in condensation reactions with appropriate precursors. cu.edu.egnih.gov For example, an intermediate salt formed from a precursor propionamide (B166681) can react with ethyl 2-chloroacetate to afford thiophene derivatives. cu.edu.egnih.gov These examples highlight the potential of this compound to serve as a key starting material in the construction of a diverse range of heterocyclic systems.

Table 2: Heterocycles Synthesized Using α-Halo Esters

| Reactant | α-Halo Ester | Resulting Heterocycle |

|---|---|---|

| Methyl thioglycolate | Methyl 3-aryl-2-bromo-2-chloropropanoate | 3-Hydroxythiophene |

| Thiourea | 4-Aryl-3-bromobutan-2-one | Thiazol-2-amine |

Radical-Mediated Transformations

The carbon-halogen bonds in this compound can undergo homolytic cleavage to generate α-carbonyl radicals. The carbon-bromine bond is weaker than the carbon-chlorine bond and is therefore more susceptible to homolysis, typically initiated by light, heat, or a radical initiator.

Once formed, the resulting radical can participate in a variety of transformations. A common pathway is radical addition to unsaturated systems like alkenes or alkynes. This process involves three main steps:

Initiation: Homolytic cleavage of the C-Br bond to form a chloro(methoxycarbonyl)methyl radical.

Propagation: The radical adds to an alkene, generating a new carbon-centered radical, which can then abstract a hydrogen atom from a donor or a halogen from another molecule of the starting material to propagate the chain.

Termination: Two radical species combine to form a stable, non-radical product. lumenlearning.comyoutube.com

Radical cyclization reactions are also possible if the substrate contains a suitably positioned unsaturated bond. thieme-connect.descispace.com For example, radical-mediated cyclization of α-bromo thioesters has been used to synthesize thiolactones. mdpi.com While specific examples involving this compound are not prevalent in the literature, the principles of radical reactivity established for similar α-halo esters are applicable.

Mechanistic Investigations of Reaction Pathways

Elucidation of Intermediates and Transition States

The reactions of this compound proceed through various intermediates and transition states, depending on the reaction conditions. In nucleophilic substitution reactions, the mechanism can be either S_N1 or S_N2.

S_N2 Pathway: This is a single-step concerted mechanism where the nucleophile attacks the α-carbon at the same time as the bromide leaving group departs. This pathway involves a five-coordinate trigonal bipyramidal transition state. Given that the α-carbon is secondary, the S_N2 pathway is sterically accessible.

S_N1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. The first step, which is the rate-determining step, is the cleavage of the C-Br bond to form a planar carbocation. rsc.org This carbocation is stabilized by resonance with the adjacent carbonyl group. The nucleophile then attacks the carbocation in the second, faster step.

In base-mediated reactions, an enolate intermediate can be formed by deprotonation of the α-carbon. This is less likely for this compound due to the presence of two electron-withdrawing halogens, which increase the acidity of the α-proton but also make the resulting carbanion less stable.

In radical reactions, the key intermediate is the chloro(methoxycarbonyl)methyl radical, which is stabilized by the adjacent carbonyl group through resonance.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for elucidating the reaction mechanism. The rate of a reaction is determined by the slowest step, known as the rate-determining step. crunchchemistry.co.uksavemyexams.comstudymind.co.uk

For nucleophilic substitution reactions of this compound, the rate law can provide insight into the operative mechanism:

If the reaction follows an S_N1 mechanism , the rate law will be first order: Rate = k[ester]. The rate depends only on the concentration of the substrate, as the formation of the carbocation is the slow step. rsc.org

The actual mechanism is likely a competition between S_N1 and S_N2 pathways, as is common for secondary halides. The predominant pathway is influenced by several factors:

Nucleophile: Strong, unhindered nucleophiles favor the S_N2 pathway, while weak or hindered nucleophiles favor the S_N1 pathway.

Leaving Group: Bromide is a better leaving group than chloride, so reactions will preferentially occur with the displacement of bromide.

Solvent: Polar aprotic solvents favor S_N2 reactions, while polar protic solvents stabilize the carbocation intermediate and favor S_N1 reactions.

Temperature: Higher temperatures can favor the S_N1 pathway by providing the energy needed for the endothermic formation of the carbocation.

Table 3: Factors Influencing S_N1 vs. S_N2 Pathways

| Factor | Favors S_N1 | Favors S_N2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak, neutral | Strong, anionic |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good | Good |

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and the use of catalysts can significantly influence the outcome of reactions involving this compound.

Solvent Effects:

Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both cations and anions effectively. They are particularly good at stabilizing carbocation intermediates and the leaving group in S_N1 reactions.

Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents can solvate cations but not anions as effectively. This leaves the nucleophile "naked" and more reactive, thus favoring S_N2 reactions. researchgate.net

Catalyst Effects:

Bases (e.g., K₂CO₃, NaH, DIPEA): In alkylation and cyclization reactions, bases are used to deprotonate the nucleophile, increasing its concentration and reactivity. The choice of base can affect the reaction rate and selectivity. researchgate.net

Phase-Transfer Catalysts (e.g., quaternary ammonium (B1175870) salts): These catalysts can be used in reactions with two immiscible phases to transport the nucleophile from the aqueous phase to the organic phase where the haloester is located.

Lewis Acids: In some reactions, Lewis acids can be used to activate the carbonyl group, making the α-carbon more electrophilic.

Nucleophilic Catalysts (e.g., KI): As mentioned earlier, iodide can act as a catalyst in S_N2 reactions by displacing the bromide to form a more reactive α-iodo intermediate.

Table 4: Influence of Solvents and Catalysts on Haloacetate Reactivity

| Condition | Effect | Favored Mechanism |

|---|---|---|

| Solvent: DMF | Solvates cations, leaves anions reactive | S_N2 |

| Solvent: Methanol | Stabilizes carbocation intermediates | S_N1 |

| Catalyst: K₂CO₃ | Deprotonates nucleophile | S_N2/Alkylation |

| Catalyst: KI | Forms more reactive iodo-intermediate | S_N2 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It is employed to investigate the electronic properties of methyl 2-bromo-2-chloroacetate, predicting its reactivity and the pathways it may follow in chemical reactions.

DFT calculations are instrumental in predicting the reactivity of this compound. By modeling the electron density distribution, researchers can identify the most reactive sites within the molecule. For instance, DFT calculations using basis sets like B3LYP/6-31G* can effectively model the molecule's susceptibility to nucleophilic attack. The dual halogenation with bromine and chlorine at the α-carbon enhances the electrophilicity of this carbon, making it a prime target for nucleophiles.

Theoretical studies on similar haloacetates demonstrate that DFT can be used to calculate global and local reactivity descriptors to pinpoint sites for electrophilic and nucleophilic attacks. sciforum.net For this compound, the α-carbon is electron-deficient due to the electron-withdrawing effects of the two halogen atoms and the adjacent carbonyl group, predicting it to be the primary site for nucleophilic substitution reactions. The theory also allows for the calculation of transition states and potential energy surfaces, which helps in elucidating the mechanisms of reactions such as hydrolysis, reduction, and substitution. sciforum.netpnas.org The Global Electron Density Transfer (GEDT) is a key concept derived from DFT that explains the flow of electrons in polar reactions, which are characteristic of this compound. nih.gov

The Frontier Molecular Orbital (FMO) theory is a critical component of DFT applications that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals are key to understanding chemical reactivity.

LUMO (Lowest Unoccupied Molecular Orbital): For this compound, the LUMO is primarily localized on the α-carbon and the carbonyl group. This indicates that the molecule is susceptible to nucleophilic attack at the α-carbon, which would lead to the displacement of one of the halogen leaving groups. The energy of the LUMO can be used as a descriptor for the molecule's ability to accept electrons. researchgate.net

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically associated with the lone pairs of electrons on the oxygen and halogen atoms. These sites are potential centers for interaction with electrophiles.

Electron Density: DFT calculations provide a detailed map of the electron density. In this compound, there is a significant polarization of electron density away from the α-carbon towards the electronegative oxygen and halogen atoms. This calculated electron distribution confirms the electrophilic nature of the α-carbon.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. acs.org

Molecular Dynamics Simulations in Mechanistic Elucidation

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the application of this technique to analogous systems demonstrates its potential. MD simulations can be used to model the dynamic behavior of the molecule in solution and its interaction with other reactants or biological macromolecules over time. mdpi.comresearchgate.net

For a compound like this compound, which is known to be an alkylating agent, MD simulations could elucidate the mechanism of its interaction with nucleophilic sites in biomolecules like proteins and nucleic acids. Such simulations could model the approach of the nucleophile, the formation of the transition state, the departure of the leaving group (bromide or chloride), and the conformational changes that occur throughout the reaction process. This provides a dynamic picture that complements the static view from DFT calculations of stationary points on the potential energy surface. researchgate.netresearchgate.net

Comparative Computational Studies with Analogous Halogenated Compounds

Comparing the computational data of this compound with its structural analogs provides valuable insights into structure-activity relationships. DFT studies on various haloacetates have been performed to understand how the nature of the halogen substituent affects reactivity. sciforum.net

| Compound | Molecular Weight (g/mol) | Key Structural Feature | Predicted Reactivity Comparison |

|---|---|---|---|

| This compound | 187.42 nih.gov | Contains both bromine and chlorine at the α-carbon. | Enhanced electrophilicity due to two halogens; allows for sequential or tandem substitution pathways. |

| Methyl Bromoacetate | ~153.97 | Contains a single bromine at the α-carbon. | Less sterically hindered and more reactive in simple nucleophilic substitutions as bromine is a good leaving group. |

| Methyl Chloroacetate (B1199739) | ~108.52 | Contains a single chlorine at the α-carbon. | Less reactive than the brominated analog because chlorine is a weaker leaving group. |

| Methyl α-Bromo-2-chlorophenylacetate | 263.52 | Features bromine and a chlorophenyl group on the acetate (B1210297). | The aromatic ring introduces conjugation effects, which can stabilize reaction intermediates and alter pathways compared to aliphatic analogs. |

Stereochemical Predictions and Enantioselectivity Modeling

This compound possesses a chiral center at the α-carbon, meaning it exists as a pair of enantiomers. Computational methods are crucial for predicting and understanding the stereochemical outcomes of its reactions.

DFT calculations can be used to model the transition states for reactions involving chiral reagents or catalysts. By comparing the activation energies for the pathways leading to the (R) and (S) products, one can predict the enantioselectivity of a reaction. This approach has been successfully used to rationalize the stereochemistry of reactions involving similar chiral α-bromoamides, where a double-inversion mechanism was proposed based on DFT modeling. researchgate.net

Furthermore, computational studies can model enzyme-catalyzed reactions. For instance, the enantioselectivity of haloalkane dehalogenases in the hydrolysis of various halogenated esters has been investigated. muni.cz Modeling the docking of each enantiomer of this compound into the active site of such an enzyme could predict which enantiomer would react faster, thus determining the enantiomeric excess of the product. These models help in understanding the key interactions (e.g., hydrogen bonding, hydrophobic interactions) between the substrate and the enzyme that govern enantioselectivity. muni.cz

Spectroscopic Characterization Techniques for Research

Advanced Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of methyl 2-bromo-2-chloroacetate. Both Electrospray Ionization (ESI) and Electron Ionization (EI) methods can be employed to generate molecular ions and characteristic fragment ions. High-resolution mass spectrometry (HRMS) further enables the determination of the precise molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy. libretexts.org

The fragmentation pattern observed in the mass spectrum provides invaluable information about the molecule's structure. For this compound, common fragmentation pathways involve the loss of the halogen atoms (bromine and chlorine) and the methoxy (B1213986) group from the parent molecule. docbrown.info The presence of bromine and chlorine atoms results in a distinctive isotopic pattern in the mass spectrum, which is crucial for confirming the presence of these halogens in the molecule. libretexts.org

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Weight | 187.42 g/mol | nih.gov |

| Monoisotopic Mass | 185.90832 Da | nih.gov |

| Major Fragment Peaks (m/z) | 59, 127, 129 | nih.gov |

Isotopic Abundance and Molecular Ion Analysis

The presence of both bromine and chlorine in this compound gives rise to a characteristic isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), leading to two peaks of roughly equal intensity separated by 2 m/z units for any bromine-containing fragment. libretexts.org Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a characteristic 3:1 intensity ratio for chlorine-containing ions. libretexts.org

The molecular ion region of this compound will therefore exhibit a complex cluster of peaks due to the various combinations of these isotopes. The most abundant molecular ion peak corresponds to the molecule containing the most abundant isotopes, ¹²C, ¹H, ¹⁶O, ³⁵Cl, and ⁷⁹Br. libretexts.org The presence and relative intensities of the M, M+2, and M+4 peaks provide definitive evidence for the presence of one bromine and one chlorine atom. For instance, ESI-MS can confirm molecular ion peaks, such as [M+H]⁺ at m/z 199/201, reflecting the isotopic patterns of bromine and chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are routinely used.

In the ¹H NMR spectrum, the methyl ester group (CH₃) is expected to appear as a singlet, typically in the range of δ 3.7–3.9 ppm. The methine proton (CH) would also produce a singlet, with its chemical shift influenced by the adjacent electronegative bromine and chlorine atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.infomasterorganicchemistry.com The carbonyl carbon of the ester group is typically observed in the downfield region, around δ 165–170 ppm. The carbon atom bonded to both bromine and chlorine will appear at a distinct chemical shift, for example, in the range of 70–80 ppm for carbons attached to bromine and/or chlorine. The methyl carbon of the ester group will resonate in the upfield region of the spectrum.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | ~3.7-3.9 | Singlet |

| ¹H (CH) | Varies | Singlet |

| ¹³C (C=O) | ~165-170 | - |

| ¹³C (C-Br/Cl) | ~70-80 | - |

| ¹³C (CH₃) | Varies | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which typically appears around 1740 cm⁻¹.

Other important vibrational bands include those for the C-O stretching of the ester group, and the C-Br and C-Cl stretching vibrations. The C-Cl stretching vibration is generally observed in the range of 700–750 cm⁻¹, while the C-Br stretch appears at a lower frequency, typically between 550–600 cm⁻¹. The analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information.

Raman spectroscopy can also be used to identify these functional groups, and due to different selection rules, may provide information on vibrations that are weak or absent in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| C=O | Stretch | ~1740 | |

| C-Cl | Stretch | ~700-750 | |

| C-Br | Stretch | ~550-600 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

This compound possesses a chiral center at the α-carbon, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric excess (ee) of a chiral sample. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

While a racemic mixture (50:50 mixture of both enantiomers) is optically inactive, a sample containing an excess of one enantiomer will rotate the plane of polarized light. wikipedia.org The magnitude and direction of this rotation can be measured using a polarimeter and are directly related to the enantiomeric excess. Advanced techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) can provide more detailed stereochemical information by probing the differential interaction of the chiral molecule with left and right circularly polarized infrared or Raman radiation, respectively. The determination of enantiomeric excess is crucial in fields like pharmaceutical development, where the different enantiomers of a drug can have vastly different biological activities. google.com

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

Methyl 2-bromo-2-chloroacetate's utility as a building block stems from its capacity to act as an alkylating agent and a precursor to various reactive intermediates. The differential reactivity of the bromine and chlorine atoms can be exploited to introduce different substituents in a controlled manner, facilitating the assembly of intricate molecular frameworks. It is employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Polyfunctionalized heterocyclic compounds are central to medicinal chemistry and materials science. bibliomed.org this compound and its chemical relatives serve as key reagents in constructing these ring systems. For instance, α-haloesters like ethyl 2-chloroacetate are used in alkylation reactions followed by cyclization to produce heterocycles such as pyrrolo[3,2-e]indoles. beilstein-journals.org Similarly, reactions involving intermediate salts and ethyl 2-chloroacetate can afford thiophene (B33073) derivatives. nih.gov The principles of these reactions are applicable to this compound, allowing for the introduction of an ester functional group into the final heterocyclic product, which can be further modified. Its reaction with various nucleophiles facilitates the formation of amides, ethers, and thioethers, which are key steps in building complex heterocycles.

| Heterocycle Class | Synthetic Strategy | Key Reagent(s) | Reference |

| Thiophenes | Reaction with an intermediate sulfur-containing salt followed by cyclization. | Ethyl 2-chloroacetate | nih.gov |

| Pyridazines | Coupling with arenediazonium salts to form hydrazones, followed by cyclization. | Related propionamide (B166681) precursors | nih.gov |

| Pyrrolo[3,2-e]indoles | Alkylation of indolylacetonitriles followed by DBU-promoted cyclization. | Ethyl bromoacetate, Ethyl chloroacetate (B1199739) | beilstein-journals.org |

| Pyrimidines | Condensation reactions with reagents like diethyl malonate or ethyl cyanoacetate. | Diethyl malonate, Ethyl cyanoacetate | bibliomed.org |

| Pyrans | Synthesis pathways often utilize reagents such as malononitrile (B47326) and ethyl cyanoacetate. | Malononitrile, Ethyl cyanoacetate | bibliomed.org |

This table presents examples of heterocyclic syntheses using closely related α-haloesters, illustrating the reaction types applicable to this compound.

This compound is explicitly utilized in the synthesis of important cyclic structures like coumarins and cyclopropanes.

Coumarins: These compounds are widely recognized for their biological activities and applications as fluorescent probes. The synthesis of novel coumarin (B35378) derivatives can be achieved using this compound as a key alkylating agent in reactions with hydroxy-substituted aromatic precursors. exportersindia.com

Cyclopropanes: The construction of the highly strained cyclopropane (B1198618) ring is a fundamental challenge in organic synthesis. This compound is used to synthesize cis-cyclopropanes, which are valuable structural motifs due to their unique reactivity. An example of a related transformation is the asymmetric cyclopropanation of furan (B31954) derivatives to yield cyclopropanecarboxylated furanoids, which are precursors to marine natural products. uni-regensburg.de

Development of Novel Reagents and Intermediates

The reactivity of this compound allows it to be a precursor for other valuable reagents and intermediates. For example, its reaction with zinc metal is characteristic of a Reformatsky reaction, which would generate a zinc enolate. This intermediate can then react with ketones or aldehydes to form β-hydroxy esters, a critical transformation in the synthesis of natural products like Vitamin A. durham.ac.uk Furthermore, its reaction with phosphines can generate phosphorus ylides, which are cornerstone reagents in Wittig-type olefination reactions for creating carbon-carbon double bonds.

Strategies for Stereoselective and Enantioselective Synthesis

Controlling stereochemistry is paramount in modern drug discovery and synthesis. While this compound is an achiral molecule, it can be used in reactions that generate chiral products with high enantioselectivity. This is typically achieved through the use of chiral catalysts or auxiliaries.

A significant challenge in synthesis is the construction of tetrasubstituted stereocenters. researchgate.net Research into enantioselective reactions has shown that chiral copper/bisoxazoline complexes can effectively catalyze the substitution of racemic α-bromoamides with phenols, achieving high yields and enantiomeric excess. researchgate.net This strategy demonstrates a pathway for achieving enantioselective C-O bond formation. researchgate.net Similar catalytic systems can be envisioned for reactions involving this compound.

Furthermore, the development of enantioselective halogenation reactions provides a toolkit for introducing halogens with stereocontrol. rsc.orgacs.org These methods often rely on chiral Lewis basic catalysts that activate a halogenating agent and deliver it to one face of a double bond. acs.org The principles derived from these studies can be applied to reactions where this compound or a derivative is the substrate, enabling the synthesis of complex, enantioenriched molecules.

Industrial Synthesis Scale-Up and Process Development Considerations

The transition of a synthetic route from the laboratory to an industrial pilot plant or full-scale production requires careful consideration of safety, cost, efficiency, and robustness. researchgate.net For halogenated esters like this compound, several key factors are critical for successful scale-up.

One common industrial synthesis method involves the esterification of the corresponding bromo(chloro)acetic acid with methanol (B129727). To ensure consistent quality and yield, this is often performed using continuous flow processes. Purification is typically achieved through atmospheric and subsequent vacuum distillation to obtain the final product with high purity. chemicalbook.com

Process development for related compounds highlights common industrial challenges. For example, the synthesis of a related intermediate, methyl 2-bromo-6-chlorobenzoate, required vigilant temperature control to manage a highly exothermic reaction, necessitating the use of liquid nitrogen for cooling in the pilot plant. researchgate.net Patents for similar intermediates used in pharmaceuticals, such as a precursor to Clopidogrel, emphasize the need for short reaction times, low production costs, and high yields (>90%) and purity (>99%) to be commercially viable. google.com These patents often describe the use of Lewis acid catalysts like titanium tetrachloride to improve reaction efficiency. google.com In some large-scale syntheses, chloroacetate protecting groups have been found to be unstable, leading to process redesign with more robust alternatives like methoxyacetates to ensure stability and crystallinity of intermediates. acs.org

| Consideration | Description | Example/Relevance | Reference |

| Synthesis Route | Esterification of chloroacetic acid with methanol, often in continuous flow reactors. | A common method for producing methyl chloroacetate and related esters. | chemicalbook.com |

| Process Control | Strict management of reaction parameters, especially temperature for exothermic steps. | Analogous processes require specialized cooling like liquid nitrogen injection. | researchgate.net |

| Catalysis | Use of catalysts to improve reaction rate and efficiency. | Lewis acids (e.g., titanium tetrachloride) are used for related esters to achieve high yield and purity. | google.com |

| Yield & Purity | Achieving high yield (>90%) and purity (>99%) is crucial for economic viability. | A target for industrial production of pharmaceutical intermediates. | google.com |

| Purification | Use of multi-step distillation (atmospheric and vacuum) to isolate the pure product. | Standard industrial practice for purifying volatile liquid products. | chemicalbook.com |

| Reagent Stability | Ensuring all intermediates and protecting groups are stable under process conditions. | Chloroacetate groups have shown instability on scale-up, requiring process optimization. | acs.org |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The development of new catalytic systems is a primary focus for expanding the synthetic utility of methyl 2-bromo-2-chloroacetate. While it is a versatile building block, its reactions can sometimes be sluggish or lack selectivity. researchgate.net Research is ongoing to identify catalysts that can enhance its reactivity in a controlled manner.

Recent advancements in catalysis for α-halo esters, a class of compounds to which this compound belongs, offer promising avenues. For instance, ruthenium(II) complexes have been shown to catalyze the meta-selective C-H alkylation of arenes using α-halo carbonyls as coupling partners. rsc.org This methodology could potentially be adapted for this compound, enabling novel carbon-carbon bond formations. Furthermore, the use of thiourea-based catalysts has been effective in activating α-haloglycine esters for various transformations, a strategy that could be explored for enhancing the nucleofugality of the halogens in this compound. nih.gov The development of metal-free catalytic systems, such as the use of 4-dimethylaminopyridine (B28879) (DMAP) for the aerobic oxidation of aryl α-halo esters, also presents a sustainable approach to generating new derivatives. nih.gov

| Catalyst Type | Potential Application for this compound | Research Finding Reference |

| Ruthenium(II) Complexes | Meta-selective C-H alkylation of arenes | rsc.org |

| Thiourea Catalysts | Activation for nucleophilic substitution reactions | nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Metal-free aerobic oxidation to α-keto esters | nih.gov |

| Copper Catalysts | Atom Transfer Radical Addition (ATRA) reactions | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a significant area of future research. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Industrial production of similar compounds, such as methyl chloroacetate (B1199739), already utilizes continuous flow processes to ensure consistent quality. chemicalbook.com

The inherent reactivity of this compound makes it well-suited for the precise control offered by flow reactors. This approach can minimize the formation of byproducts and allow for the safe handling of reactive intermediates. Automated synthesis platforms, which combine robotics with flow chemistry, could enable the rapid screening of reaction conditions and the high-throughput synthesis of libraries of derivatives for applications in drug discovery and materials science.

Development of Derivatized Analogs with Tuned Reactivity

The synthesis of derivatized analogs of this compound with tailored reactivity is a promising area for future research. By systematically modifying the ester group or introducing other substituents, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reaction pathways.

For example, replacing the methyl ester with a bulkier ethyl or tert-butyl ester can alter the rate of hydrolysis and other nucleophilic substitution reactions. The synthesis of analogs with different halogen combinations or the introduction of electron-withdrawing or -donating groups on a phenyl-substituted acetate (B1210297) framework can significantly impact the reactivity of the carbon-halogen bonds. These tailored analogs could serve as specialized building blocks for the synthesis of complex molecules with specific biological activities or material properties.

Advanced Mechanistic and Computational Insights into Carbon-Halogen Bond Activation

A deeper understanding of the fundamental mechanisms of carbon-halogen bond activation in this compound is crucial for designing more efficient and selective reactions. Advanced mechanistic studies, combining experimental techniques with computational modeling, are providing unprecedented insights into these processes.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed reactivity trends. nju.edu.cnnih.gov For instance, computational studies on similar α-halo esters have elucidated the role of hyperconjugation and the anomeric effect in enhancing halogen nucleofugality. nih.gov Such computational analyses can help in understanding why one halogen is preferentially displaced over the other under specific reaction conditions. Furthermore, studies on palladium-catalyzed C-X bond activation have shown that reactivity is influenced by factors such as the hybridization of the carbon atom and the nature of the halogen. ru.nl This knowledge can be leveraged to develop new catalytic systems that selectively activate either the C-Br or C-Cl bond in this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-2-chloroacetate, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-bromo-2-chloroacetic acid with methanol under acidic catalysis. Optimization involves controlling stoichiometric ratios (e.g., excess methanol to drive esterification) and using dehydrating agents (e.g., molecular sieves) to shift equilibrium. Reaction temperature should be maintained between 60–80°C to balance reaction rate and byproduct formation. For analogs like methyl 2-chloro-2-cyclopropylideneacetate, dropwise addition of reagents and inert atmosphere (N₂/Ar) minimizes oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- FTIR : Look for ester C=O stretch (~1740 cm⁻¹), C-Br (~550–600 cm⁻¹), and C-Cl (~700–750 cm⁻¹) vibrations.

- NMR : In H NMR, the methyl ester group appears as a singlet at ~3.7–3.9 ppm. C NMR shows the carbonyl carbon at ~165–170 ppm, with distinct signals for Br- and Cl-substituted carbons (e.g., 70–80 ppm for C-Br/Cl).

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 199/201 for isotopic Br/Cl patterns). X-ray crystallography, as demonstrated for related esters, provides definitive structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and goggles due to potential skin/eye irritation. Store in airtight containers away from moisture and oxidizing agents. Spills should be neutralized with sodium bicarbonate and absorbed in inert material. Toxicity data for analogs (e.g., 2-bromo-2-chloroacetamide) suggest acute toxicity via ingestion or dermal exposure; always consult SDS for specific handling guidelines .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions and frontier molecular orbitals to identify reactive sites. For example, the LUMO of the ester group indicates susceptibility to nucleophilic attack at the carbonyl carbon. Comparative studies with methyl 2-chloroacetate can quantify the electron-withdrawing effects of Br vs. Cl on reaction kinetics .

Q. How can contradictory reports on synthetic yields (e.g., 40–75%) be resolved through systematic experimental design?

- Methodological Answer : Conduct a factorial design of experiments (DoE) varying parameters like solvent polarity (e.g., THF vs. DCM), catalyst (e.g., H₂SO₄ vs. TsOH), and temperature. For example, higher polarity solvents may stabilize transition states in esterification, while lower temperatures reduce side reactions. Statistical analysis (ANOVA) identifies significant variables, as shown in cyclopropane derivative syntheses .

Q. What strategies enable the use of this compound as an intermediate in bioactive cyclopropane synthesis?

- Methodological Answer : The compound’s α-haloester moiety facilitates [2+1] cyclopropanation with alkenes via Simmons-Smith-type reactions. For instance, reaction with zinc-copper couple generates carbenoid intermediates that add to electron-deficient alkenes. Optimize by tuning steric effects (e.g., using bulky esters) to enhance regioselectivity, as demonstrated in cyclopropylideneacetate syntheses .

Q. How do steric and electronic effects of Br/Cl substituents influence nucleophilic substitution kinetics in this compound?

- Methodological Answer : Competitive kinetic studies (e.g., with piperidine or thiols) quantify leaving group abilities. Bromine’s lower electronegativity (vs. Cl) weakens the C-Br bond, accelerating substitution. Steric maps from X-ray data (e.g., bond angles in ) show minimal steric hindrance, favoring S2 mechanisms. Hammett plots correlate substituent effects with reaction rates .

Q. What are the best practices for determining crystal structures of this compound derivatives using SHELX software?

- Methodological Answer : Collect high-resolution single-crystal X-ray data (Mo Kα radiation, θmax > 25°). Use SHELXT for space group determination and SHELXL for refinement. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.